Prodrug Strategy: Methyl Ester vs. Free Acid for Enhanced Bioavailability
CAS 790-87-4 is designed as a methyl ester prodrug of the parent acid, 4-[(2-hydroxybenzylidene)amino]benzoic acid (CAS 788-24-9). This is a key structural differentiator. The 2021 optimization study by Krátký et al. explicitly used 'molecular hybridization and prodrug strategies' involving 4-aminobenzoic acid esters to improve upon the parent acids, which were found to have 'less advantageous properties' [1]. While direct comparative oral bioavailability data between the ester and the acid is not provided in the source, the prodrug rationale is the core design principle, where esterification is a standard approach to mask the ionizable carboxylic acid group and enhance passive membrane diffusion.
| Evidence Dimension | Molecular Design Strategy & Target Physicochemical Property |
|---|---|
| Target Compound Data | Methyl ester prodrug; cLogP ~2.9 (predicted via PubChem) |
| Comparator Or Baseline | Parent carboxylic acid (CAS 788-24-9); Higher polarity, ionizable at physiological pH |
| Quantified Difference | Not provided in the source for this specific pair. The differentiation is based on the established prodrug design principle which was explicitly employed because the parent acids were less advantageous [1]. |
| Conditions | Strategic drug design context (in silico/conceptual). |
Why This Matters
For procurement in drug discovery, selecting the ester prodrug over the free acid is critical for cell-based assays and in vivo studies where membrane permeability is a prerequisite for target engagement.
- [1] Krátký, M., Konečná, K., Brokešová, K., Maixnerová, J., Trejtnar, F., & Vinšová, J. (2021). Optimizing the structure of (salicylideneamino)benzoic acids: Towards selective antifungal and anti-staphylococcal agents. European Journal of Pharmaceutical Sciences, 159, 105732. View Source
